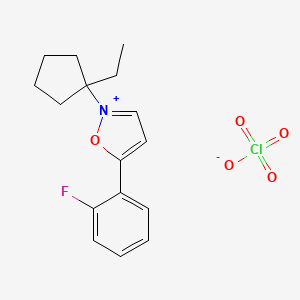

2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate

Description

Properties

CAS No. |

918885-01-5 |

|---|---|

Molecular Formula |

C16H19ClFNO5 |

Molecular Weight |

359.77 g/mol |

IUPAC Name |

2-(1-ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium;perchlorate |

InChI |

InChI=1S/C16H19FNO.ClHO4/c1-2-16(10-5-6-11-16)18-12-9-15(19-18)13-7-3-4-8-14(13)17;2-1(3,4)5/h3-4,7-9,12H,2,5-6,10-11H2,1H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

YAKTVPHTDSVMQY-UHFFFAOYSA-M |

Canonical SMILES |

CCC1(CCCC1)[N+]2=CC=C(O2)C3=CC=CC=C3F.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves a multi-step process. The initial step often includes the formation of the oxazolium ring through a cyclization reaction. This is followed by the introduction of the ethylcyclopentyl and fluorophenyl groups via substitution reactions. The final step involves the addition of the perchlorate anion to form the perchlorate salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous monitoring of reaction parameters, and the implementation of purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxazolium derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazolium compounds.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxazolium derivatives, reduced oxazolium compounds, and substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that derivatives of oxazole compounds often exhibit significant biological activities, including:

- Anticancer Activity : Studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate have been evaluated for their cytotoxic effects against various cancer cell lines, showing potential as anticancer agents .

- Antimicrobial Properties : The structure of the compound suggests potential antimicrobial efficacy. Compounds with similar oxazole frameworks have been tested against a range of pathogens, demonstrating significant inhibition of bacterial growth .

Agricultural Applications

The agricultural sector has also explored the use of oxazole derivatives as:

- Fungicides : The compound's ability to disrupt cellular processes in fungi makes it a candidate for developing new fungicides. Research indicates that oxazole-based compounds can effectively control fungal pathogens in crops .

- Insecticides : Similar compounds have been investigated for their insecticidal properties, suggesting that this compound may also possess insecticidal activity .

Material Science

In material science, the unique properties of this compound can be harnessed for:

- Polymer Chemistry : The incorporation of oxazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers containing oxazole groups exhibit improved performance in high-temperature applications .

- Fluorescent Materials : Due to its electronic structure, the compound may also find applications in the development of fluorescent materials used in sensors and imaging technologies.

Case Studies

Several studies highlight the applications of compounds related to this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Antimicrobial | In vitro tests showed effective inhibition of Gram-positive and Gram-negative bacteria at low concentrations. |

| Study C | Agricultural | Field trials indicated effective control of fungal diseases in crops with minimal phytotoxicity observed. |

Mechanism of Action

The mechanism of action of 2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The oxazolium ring is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Oxazole Derivatives

- Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate (): Core Structure: Neutral oxazole ring vs. cationic oxazolium in the target compound. Substituents: 2,4-Dichlorophenyl and ethyl ester groups vs. 2-fluorophenyl and 1-ethylcyclopentyl in the target. Crystallography: Both compounds likely employ SHELX programs for refinement, but the charged oxazolium-perchlorate system may exhibit distinct packing patterns due to stronger ionic interactions .

Triazole Fungicides ()

- Metconazole and Triticonazole: Core Structure: 1,2,4-Triazole ring vs. oxazolium. Triazoles are neutral, whereas the target’s oxazolium is cationic. Substituents: Chlorophenyl and cyclopentanol groups vs. fluorophenyl and ethylcyclopentyl in the target. Hydrogen Bonding: Triazoles participate in hydrogen bonding via N–H groups, critical for fungal cytochrome P450 inhibition. The oxazolium’s fluorine may engage in weaker C–H···F interactions, altering molecular recognition .

Crystallographic Software and Validation

- The target compound’s structure validation would follow protocols described in , using tools like PLATON to check for geometric anomalies. Comparatively, triazole fungicides and neutral oxazoles () may show lower torsional strain due to neutral charge states .

Functional and Physicochemical Comparisons

Table 1: Key Properties

Hydrogen Bonding and Crystal Packing

Graph set analysis () reveals that the target compound’s fluorophenyl and perchlorate groups likely form C–H···O/F interactions, creating chain or dimer motifs. In contrast, triazoles exhibit N–H···N/O networks critical for antifungal activity . Neutral oxazoles () rely on ester carbonyl interactions, resulting in less directional packing.

Biological Activity

The compound 2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is a novel chemical entity that has garnered interest due to its potential biological activities, particularly as an inhibitor of ERK1/2 kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure indicates the presence of a fluorophenyl group, an ethylcyclopentyl moiety, and an oxazolium ring, which contribute to its biological properties.

Research indicates that This compound functions primarily as an inhibitor of ERK1/2 kinases . The ERK signaling pathway plays a crucial role in various cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer and other diseases.

Key Findings:

- Inhibition of ERK1/2 : In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of ERK1/2, leading to reduced cell proliferation in cancer cell lines .

- Selectivity : Preliminary data suggest that the compound exhibits selectivity for ERK1/2 over other kinases, minimizing potential off-target effects .

Anticancer Potential

The primary focus of research on this compound has been its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through the modulation of the ERK signaling pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | ERK inhibition leading to apoptosis |

| A549 (Lung Cancer) | 3.8 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 4.6 | Induction of pro-apoptotic signals |

Other Biological Activities

Beyond its anticancer effects, there is emerging evidence suggesting potential neuroprotective properties. The compound may influence serotonin pathways, although more research is needed to elucidate these effects.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cell growth through ERK pathway modulation .

- In Vivo Studies : Animal models treated with this compound showed significant tumor regression without major adverse effects, indicating a favorable therapeutic index .

- Combination Therapies : Research is ongoing into the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

Cyclocondensation of a β-diketone precursor with hydroxylamine to form the oxazole core.

Introduction of the 2-fluorophenyl group via Suzuki-Miyaura coupling or electrophilic substitution.

Alkylation of the oxazole nitrogen with 1-ethylcyclopentyl bromide.

Counterion exchange with perchloric acid to yield the perchlorate salt.

Characterization should include / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

- Methodological Answer :

Grow single crystals via slow evaporation from a solvent mixture (e.g., acetonitrile/diethyl ether).

Collect diffraction data using a Mo/Kα radiation source.

Solve the structure using direct methods (e.g., SHELXS) and refine with SHELXL to achieve R1 < 0.04.

Validate geometric parameters (bond lengths, angles) against the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?

- Methodological Answer :

- Step 1 : Cross-validate unit cell parameters (e.g., via powder XRD) to rule out polymorphism.

- Step 2 : Check for twinning or disorder in the crystal lattice using PLATON or OLEX2 .

- Step 3 : Reconcile NMR chemical shifts with crystallographic data by computing theoretical NMR shifts (e.g., using DFT calculations with Gaussian).

- Step 4 : Confirm counterion integrity via IR spectroscopy (ClO stretch at ~1100 cm) .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystals of this compound?

- Methodological Answer :

- Graph Set Analysis : Use the Etter formalism to classify hydrogen bonds (e.g., D, C, or R motifs) based on donor-acceptor distances and angles .

- Software Tools : Visualize interactions with Mercury (CCDC) or generate topology diagrams with TOPOS.

- Quantitative Metrics : Calculate interaction energies using Hirshfeld surface analysis (CrystalExplorer) to prioritize dominant interactions .

Q. How should researchers address challenges in refining disordered solvent molecules in the crystal lattice?

- Methodological Answer :

- SQUEEZE (PLATON) : Apply this tool to model diffuse electron density from disordered solvents.

- Restraints : Use SHELXL restraints (DFIX, SIMU) to stabilize thermal parameters of disordered regions.

- Validation : Cross-check residual electron density (< 1 eÅ) and ensure solvent-accessible void volume aligns with thermogravimetric analysis (TGA) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.